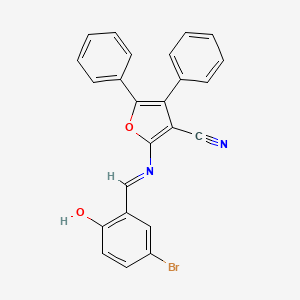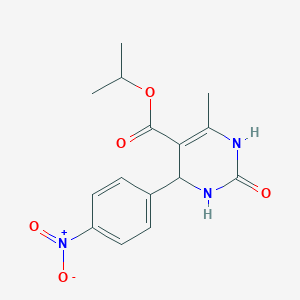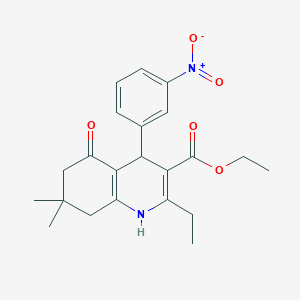
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a brominated hydroxybenzylidene group and a diphenyl group, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-((5-bromo-2-hydroxybenzyl)-amino)-4,5-diphenyl-furan-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile involves its interaction with specific molecular targets. The compound’s brominated hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the furan ring and diphenyl groups contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxybenzylidene derivatives: These compounds share the brominated hydroxybenzylidene group and exhibit similar chemical reactivity.
Diphenylfuran derivatives: Compounds with a diphenylfuran core structure, which may have comparable electronic properties.
Uniqueness
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H15BrN2O2 |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+ |
InChI-Schlüssel |
DGXDMOMSKOTVMF-JFLMPSFJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11702275.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11702285.png)

![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702300.png)



![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11702316.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B11702324.png)
![N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide](/img/structure/B11702327.png)
![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702353.png)
![6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11702363.png)
